methyl 3-(5-formyl-4-methyl-1H-pyrrol-3-yl)propanoate
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Overview
Description
Methyl 3-(5-formyl-4-methyl-1H-pyrrol-3-yl)propanoate is an organic compound that belongs to the pyrrole family. Pyrroles are heterocyclic aromatic organic compounds, characterized by a five-membered ring structure containing one nitrogen atom. This specific compound features a formyl group at the 5-position and a methyl group at the 4-position of the pyrrole ring, with a propanoate ester group attached at the 3-position.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 3-(5-formyl-4-methyl-1H-pyrrol-3-yl)propanoate typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Pyrrole Ring: The pyrrole ring can be synthesized through the Paal-Knorr synthesis, where a 1,4-dicarbonyl compound reacts with ammonia or a primary amine.
Formylation: The formyl group can be introduced using the Vilsmeier-Haack reaction, where the pyrrole reacts with a formylating agent like N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl3).
Esterification: The propanoate ester group can be introduced through esterification, where the carboxylic acid reacts with methanol in the presence of an acid catalyst.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
Methyl 3-(5-formyl-4-methyl-1H-pyrrol-3-yl)propanoate can undergo various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The formyl group can be reduced to a hydroxymethyl group using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: The methyl group can undergo electrophilic substitution reactions, such as halogenation or nitration, under appropriate conditions.
Common Reagents and Conditions
Oxidation: KMnO4 in acidic or basic medium, CrO3 in acetic acid.
Reduction: NaBH4 in methanol, LiAlH4 in ether.
Substitution: Halogenation with bromine (Br2) in the presence of a catalyst like iron (Fe), nitration with nitric acid (HNO3) and sulfuric acid (H2SO4).
Major Products
Oxidation: 3-(5-carboxy-4-methyl-1H-pyrrol-3-yl)propanoate.
Reduction: 3-(5-hydroxymethyl-4-methyl-1H-pyrrol-3-yl)propanoate.
Substitution: 3-(5-formyl-4-bromo-1H-pyrrol-3-yl)propanoate (for halogenation).
Scientific Research Applications
Methyl 3-(5-formyl-4-methyl-1H-pyrrol-3-yl)propanoate has various applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules and heterocyclic compounds.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential as a pharmacophore in drug design and development.
Industry: Utilized in the production of dyes, pigments, and other fine chemicals.
Mechanism of Action
The mechanism of action of methyl 3-(5-formyl-4-methyl-1H-pyrrol-3-yl)propanoate depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The formyl group can act as an electrophilic center, participating in various biochemical reactions. The pyrrole ring can engage in π-π interactions and hydrogen bonding, influencing the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
Methyl 3-(5-formyl-2,4-dimethyl-1H-pyrrol-3-yl)propanoate: Similar structure with an additional methyl group at the 2-position.
3-(5-formyl-4-methyl-1H-pyrrol-3-yl)propionic acid: Similar structure but with a carboxylic acid group instead of an ester group.
Uniqueness
Methyl 3-(5-formyl-4-methyl-1H-pyrrol-3-yl)propanoate is unique due to its specific substitution pattern on the pyrrole ring, which can influence its reactivity and interactions
Properties
Molecular Formula |
C10H13NO3 |
---|---|
Molecular Weight |
195.21 g/mol |
IUPAC Name |
methyl 3-(5-formyl-4-methyl-1H-pyrrol-3-yl)propanoate |
InChI |
InChI=1S/C10H13NO3/c1-7-8(3-4-10(13)14-2)5-11-9(7)6-12/h5-6,11H,3-4H2,1-2H3 |
InChI Key |
PLBQLIFDSMCQBT-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(NC=C1CCC(=O)OC)C=O |
Origin of Product |
United States |
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